

Physical and chemical characteristics of (R)-2-methylpentanal

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Compound of Interest

Compound Name: Pentanal, 2-methyl-, (R)-

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(R)-2-Methylpentanal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of (R)-2-methylpentanal. The information is curated for professionals in research and development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of key processes.

Physicochemical Properties

(R)-2-methylpentanal, a chiral aldehyde, is a colorless liquid.^[1] Its properties are crucial for its application as a synthetic intermediate in various chemical processes, including the production of pharmaceuticals.^[1]

General and Physical Properties

The fundamental physical and identifying properties of (R)-2-methylpentanal are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O	[2]
Molecular Weight	100.16 g/mol	[3]
CAS Number	53531-14-9	[2]
Appearance	Colorless liquid	[1]
Boiling Point	119-120 °C (for the racemate)	[4]
392 K (119 °C)	[5]	
Density	0.808 g/mL at 25 °C (for the racemate)	[4]
Solubility	Soluble in water (4.2 g/L at 25 °C), ether, and acetone.	[4][6]
Refractive Index (n ²⁰ /D)	1.401 (for the racemate)	[4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of (R)-2-methylpentanal.

Spectrum Type	Key Features and Peaks	Reference
¹ H NMR	9.62 ppm (t, 1H, -CHO), 2.36 ppm (m, 1H, -CH(CH ₃)-), 1.68 ppm (m, 2H, -CH ₂ -), 1.36 ppm (m, 2H, -CH ₂ -), 1.09 ppm (d, 3H, -CH(CH ₃)-), 0.93 ppm (t, 3H, -CH ₃)	[1]
IR Spectroscopy	1740-1720 cm ⁻¹ (C=O stretch, strong), 2830-2695 cm ⁻¹ (O=C-H stretch, moderate)	[4]
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 100. Key fragments: m/z = 58 (McLafferty rearrangement), m/z = 71, m/z = 43.	[1][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of (R)-2-methylpentanal are provided below.

Synthesis via Biocatalytic Kinetic Resolution

This protocol describes a method for obtaining (R)-2-methylpentanal through the kinetic resolution of racemic 2-methylpentanal. The process relies on the enantioselective reduction of the (R)-enantiomer to (R)-2-methylpentanol by an evolved ketoreductase, leaving the desired (S)-2-methylpentanal unreacted. For the synthesis of (R)-2-methylpentanal, an enzyme with the opposite enantioselectivity would be employed. The following is an adaptation for the conceptual synthesis of the (R)-enantiomer.

Materials:

- Racemic 2-methylpentanal
- Evolved ketoreductase (KRED) with selectivity for the (S)-enantiomer

- NADP⁺ (cofactor)
- Isopropanol (cosubstrate for cofactor regeneration)
- Triethanolamine buffer (1 M, pH 7.0)
- Methyl tert-butyl ether (MTBE)
- EDTA solution

Procedure:

- In a temperature-controlled reaction vessel, prepare a buffered solution of triethanolamine.
- Add the evolved ketoreductase enzyme and NADP⁺ to the buffer.
- Introduce racemic 2-methylpentanal and isopropanol to the reaction mixture.
- Maintain the reaction at a constant temperature (e.g., 25 °C) with gentle agitation.
- Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining 2-methylpentanal.
- Once the desired enantiomeric excess of (R)-2-methylpentanal is achieved (typically before 50% conversion to prevent the reduction of the R-enantiomer), quench the reaction by adding an EDTA solution to inactivate the enzyme.[8]
- Extract the (R)-2-methylpentanal from the aqueous phase using MTBE.
- Combine the organic extracts and proceed with purification.

Purification by Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)

- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle

Procedure:

- Charge the round-bottom flask with the crude (R)-2-methylpentanal obtained from the synthesis.
- Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
- Begin heating the flask gently with the heating mantle.
- Slowly increase the temperature until the mixture begins to boil.
- Observe the temperature at the distillation head. Collect the fraction that distills at the boiling point of 2-methylpentanal (119-120 °C at atmospheric pressure).[4][6]
- Discard any initial lower-boiling fractions and any higher-boiling residue.
- Store the purified (R)-2-methylpentanal in a tightly sealed container under an inert atmosphere if necessary.

Analytical Methods: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of (R)-2-methylpentanal.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: A chiral stationary phase (CSP) column, such as one based on derivatized cyclodextrins or polysaccharide-based chiral selectors. The choice of column is critical and

may require screening.

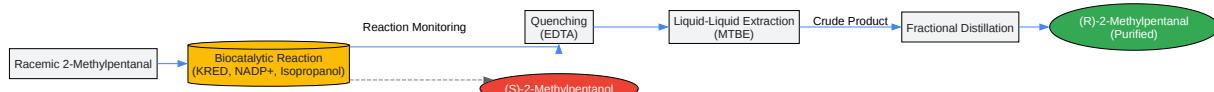
- **Mobile Phase:** Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is an 80:20 (v/v) mixture.[9]
- **Flow Rate:** Typically 0.5 - 1.5 mL/min.
- **Detection Wavelength:** Determined by the UV absorbance of the analyte. For aldehydes, this is often in the range of 210-220 nm.
- **Column Temperature:** Maintained at a constant temperature, typically between 20-40 °C.

Procedure:

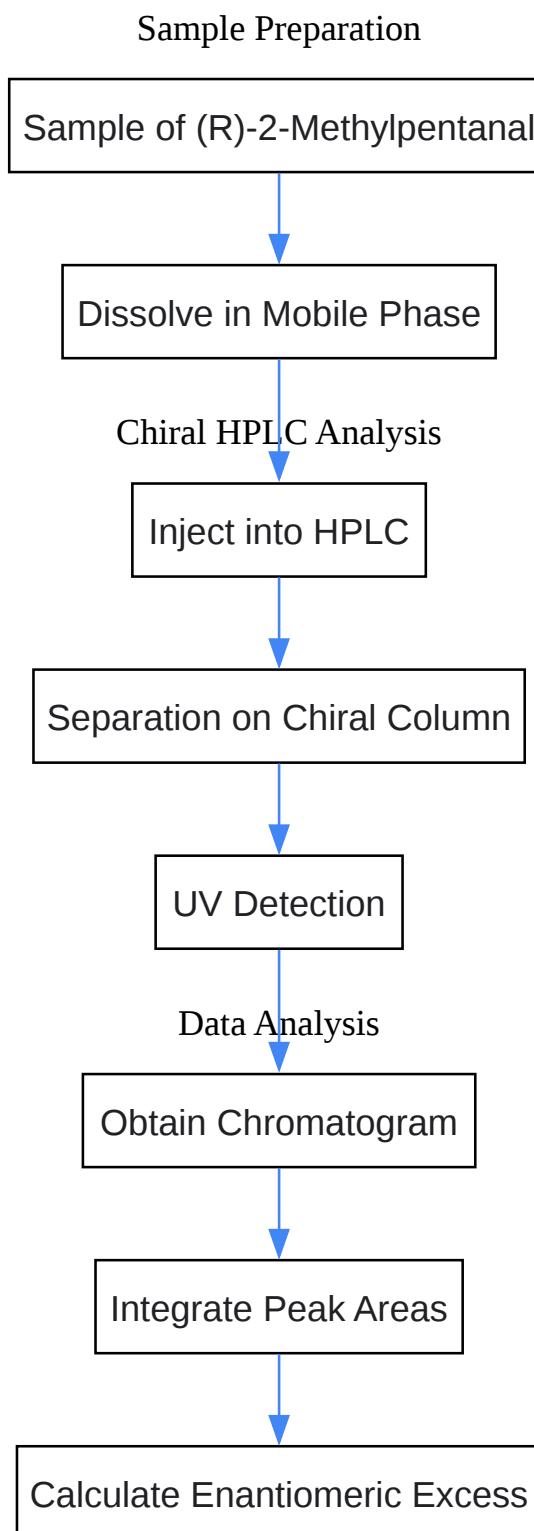
- Prepare a standard solution of racemic 2-methylpentanal and a solution of the (R)-2-methylpentanal sample in the mobile phase.
- Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
- Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
- Inject the (R)-2-methylpentanal sample.
- Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
- Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Visualizations

The following diagrams illustrate key workflows related to (R)-2-methylpentanal.

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Caption: Workflow for the synthesis and purification of (R)-2-methylpentanal.



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Caption: Workflow for the chiral analysis of (R)-2-methylpentanal by HPLC.

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References

- 1. Methyl valeraldehyde (123-15-9) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031578) [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 9. m.youtube.com [m.youtube.com]
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